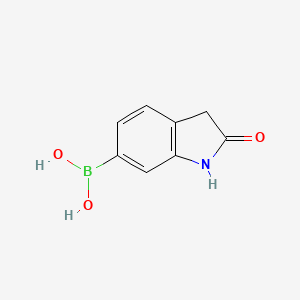

(2-Oxoindolin-6-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2-oxo-1,3-dihydroindol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c11-8-3-5-1-2-6(9(12)13)4-7(5)10-8/h1-2,4,12-13H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNQBQVYRMHRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CC(=O)N2)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675411 | |

| Record name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-61-2 | |

| Record name | B-(2,3-Dihydro-2-oxo-1H-indol-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxindole-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Oxoindolin-6-yl)boronic acid: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Oxoindolin-6-yl)boronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, combining the privileged 2-oxindole scaffold with the versatile reactivity of a boronic acid.

Core Chemical Properties

This compound is a solid at room temperature.[1] While detailed experimental data for this specific compound is not extensively published, the following table summarizes its key chemical identifiers and expected properties based on supplier information and general knowledge of arylboronic acids.

| Property | Value | Source |

| IUPAC Name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | [1] |

| CAS Number | 1217500-61-2 | |

| Molecular Formula | C₈H₈BNO₃ | [1] |

| Molecular Weight | 176.97 g/mol | |

| Appearance | Solid | [1] |

| Storage Conditions | Inert atmosphere, room temperature, keep in a dark place. | |

| InChI Key | HELVKHFMEKVUOY-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a common and effective method for the preparation of arylboronic acids is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent.[2][3][4] The logical precursor for this synthesis is 6-bromo-2-oxindole, a commercially available starting material.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound from 6-bromo-2-oxindole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation of a Miyaura borylation reaction and would require optimization for this specific substrate.

Materials:

-

6-bromo-2-oxindole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-oxindole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.

-

Hydrolysis: Dissolve the crude intermediate in a suitable solvent (e.g., acetone or THF) and add an aqueous solution of a strong acid (e.g., 1 M HCl). Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Purification: Remove the organic solvent under reduced pressure. The resulting aqueous solution may be extracted with an organic solvent to remove non-polar impurities. The product may precipitate from the aqueous layer or require extraction and subsequent purification by recrystallization or column chromatography to yield this compound.

Applications in Organic Synthesis and Medicinal Chemistry

This compound is a bifunctional molecule with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. The 2-oxindole core is a common motif in many biologically active natural products and synthetic drugs. The boronic acid functionality provides a handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the 6-position of the oxindole ring and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates.

This powerful reaction enables the synthesis of a diverse library of 6-substituted 2-oxindole derivatives, which can be screened for various biological activities.

Potential in Drug Discovery

While there is no specific publicly available information on the biological activity of this compound itself, its constituent parts suggest its utility as a scaffold for the development of therapeutic agents. Boronic acids are known to act as inhibitors for a variety of enzymes, particularly serine proteases. The oxindole skeleton is a well-established pharmacophore found in numerous kinase inhibitors and other drug candidates.

The combination of these two moieties in this compound makes it an attractive starting point for the design of novel enzyme inhibitors or other biologically active molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis can be readily achieved through established palladium-catalyzed borylation methods. The presence of both the 2-oxindole core and the boronic acid functionality makes it a highly attractive building block for the synthesis of diverse molecular libraries for screening in drug discovery programs, particularly in the search for novel enzyme inhibitors. Further research into the derivatization of this compound is likely to yield new and potent biologically active molecules.

References

A Technical Guide to (2-Oxoindolin-6-yl)boronic acid (CAS 1217500-61-2): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxoindolin-6-yl)boronic acid (CAS number 1217500-61-2) is a specialized chemical intermediate that has gained prominence as a crucial building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, combining a 2-oxoindoline core with a reactive boronic acid moiety, make it an invaluable tool in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant application in the development of targeted therapeutics, notably as a key precursor to the potent BET/BRD4 bromodomain inhibitor, AZD5153.

Chemical Properties and Structure

This compound is a solid compound at room temperature with the molecular formula C₈H₈BNO₃ and a molecular weight of 176.97 g/mol .[1] The structure features a bicyclic 2-oxoindoline (or oxindole) scaffold, which is a privileged structure in medicinal chemistry, found in numerous biologically active molecules. The boronic acid group at the 6-position of the indolinone ring provides a versatile handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

| Property | Value | Reference |

| CAS Number | 1217500-61-2 | [1] |

| Molecular Formula | C₈H₈BNO₃ | [1] |

| Molecular Weight | 176.97 g/mol | [1] |

| IUPAC Name | (2-oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | [1] |

| Physical Form | Solid | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a commercially available substituted nitrobenzene derivative. The following experimental protocol is a representative synthesis based on established chemical principles for the preparation of similar compounds, as detailed in the scientific literature for precursors to advanced pharmaceutical intermediates.

Experimental Protocol: Synthesis of this compound

This synthesis involves the initial preparation of a 6-halo-2-oxoindoline intermediate, followed by a borylation reaction to introduce the boronic acid functionality.

Step 1: Synthesis of 6-Bromoindolin-2-one

A common precursor for the borylation reaction is 6-bromoindolin-2-one. Its synthesis can be achieved through various published methods, often starting from 4-bromo-2-nitrotoluene.

Step 2: Borylation of 6-Bromoindolin-2-one

The conversion of the 6-bromo-2-oxoindoline to the corresponding boronic acid can be achieved via a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron, followed by hydrolysis.

-

Reaction:

-

To a solution of 6-bromoindolin-2-one in a suitable solvent (e.g., dioxane or DMF) is added bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction is worked up by extraction and purification to yield the pinacol ester of this compound.

-

The pinacol ester is then hydrolyzed, typically using an aqueous acid, to afford the final this compound.

-

| Parameter | Details |

| Starting Material | 6-Bromoindolin-2-one |

| Reagents | Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Potassium Acetate) |

| Solvent | Dioxane or DMF |

| Reaction Conditions | Inert atmosphere, elevated temperature |

| Work-up | Extraction and purification (e.g., column chromatography) |

| Final Step | Acidic hydrolysis of the boronate ester |

Note: Specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, should be optimized for each scale of the synthesis.

Application in Drug Discovery: Synthesis of AZD5153

A significant application of this compound is its use as a key intermediate in the synthesis of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[2][3] AZD5153 has shown significant preclinical activity against various hematologic malignancies and solid tumors.[4][5]

Experimental Workflow: Synthesis of AZD5153 using this compound

The synthesis of AZD5153 involves a Suzuki-Miyaura cross-coupling reaction where this compound is coupled with a suitable heterocyclic partner. The following diagram illustrates the logical workflow of this key synthetic step.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]

- 5. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]

(2-Oxoindolin-6-yl)boronic acid: A Technical Guide to Structure Elucidation and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and a plausible synthetic route for (2-Oxoindolin-6-yl)boronic acid. While specific experimental data for this compound is not extensively available in the public domain, this document outlines a detailed, scientifically grounded approach to its synthesis and characterization based on established chemical principles and spectroscopic data of analogous structures. The oxindole core is a privileged scaffold in medicinal chemistry, and the introduction of a boronic acid moiety at the 6-position opens new avenues for exploring its potential as a versatile building block in drug discovery.

Physicochemical Properties and Structural Data

This compound is a solid at room temperature. The key structural and identifying information is summarized in the table below.

| Property | Value |

| IUPAC Name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid |

| Molecular Formula | C₈H₈BNO₃ |

| Molecular Weight | 176.97 g/mol |

| CAS Number | 1217500-61-2 |

| Canonical SMILES | B(C1=CC2=C(C=C1)NC(=O)C2)(O)O |

| InChI Key | HELVKHFMEKVUOY-UHFFFAOYSA-N |

| Predicted LogP | 0.95 |

| Predicted pKa (acidic) | 8.5 (boronic acid) |

| Predicted pKa (basic) | -2.8 (amide) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 1 |

Proposed Synthesis via Miyaura Borylation

A robust and widely applicable method for the synthesis of aryl boronic acids from aryl halides is the Palladium-catalyzed Miyaura borylation reaction.[1][2][3] This approach is proposed for the synthesis of this compound, starting from the commercially available 6-bromo-2-oxindole.

Detailed Experimental Protocol

Materials:

-

6-Bromo-2-oxindole

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-2-oxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and anhydrous potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane or toluene to the flask.

-

Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes, or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.

-

To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and water.

-

Add 1M HCl and stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel to afford the final product.

Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | br s | 1H | -NH |

| ~7.8 | s | 2H | -B(OH)₂ |

| ~7.5 | d | 1H | H-4 |

| ~7.3 | s | 1H | H-7 |

| ~7.2 | d | 1H | H-5 |

| ~3.5 | s | 2H | -CH₂- |

| Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | Assignment |

| ~176 | C=O |

| ~145 | C-7a |

| ~135 (ipso-carbon, may be broad or unobserved) | C-6 |

| ~128 | C-3a |

| ~125 | C-4 |

| ~122 | C-5 |

| ~118 | C-7 |

| ~36 | -CH₂- |

| Predicted ¹¹B NMR (128 MHz, DMSO-d₆) δ (ppm) | Assignment |

| ~28-30 | B(OH)₂ |

Mass Spectrometry (MS)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ (High Resolution ESI-MS) | 178.0670 | Calculated for C₈H₉BNO₃⁺ |

| [M-H]⁻ (High Resolution ESI-MS) | 176.0525 | Calculated for C₈H₇BNO₃⁻ |

| [M-H₂O]⁺ (EI-MS Fragment) | 159.0619 | Loss of water from the boronic acid moiety. |

| [M-B(OH)₂]⁺ (EI-MS Fragment) | 133.0528 | Cleavage of the C-B bond. |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Boronic acid |

| ~3200-3100 | N-H stretch | Amide |

| ~1680 | C=O stretch (amide I) | Lactam |

| ~1610, 1470 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| ~1200 | C-N stretch | Amide |

| ~700-800 | C-H bend (out-of-plane) | Aromatic ring |

Biological Context and Potential Applications

The oxindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[4][5][6] The introduction of a boronic acid group, a versatile functional group known for its ability to form reversible covalent bonds with diols and act as a serine protease inhibitor, presents an intriguing opportunity for developing novel therapeutic agents.[7]

While the specific biological activity of this compound has not been reported, its structural features suggest potential applications as:

-

A building block for kinase inhibitors: The oxindole core is present in several approved kinase inhibitors. The boronic acid moiety can be used as a handle for further chemical modifications or could potentially interact with the active site of target kinases.

-

A probe for studying biological systems: Boronic acids are known to interact with saccharides and glycoproteins. This compound could be developed into chemical probes to study glycosylation events or as a component of biosensors.

-

A precursor for novel therapeutics: The boronic acid can participate in various cross-coupling reactions, such as the Suzuki coupling, allowing for the synthesis of diverse libraries of oxindole derivatives for high-throughput screening.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis and comprehensive structural elucidation. The proposed Miyaura borylation offers a reliable route to access this compound, and the predicted spectroscopic data serves as a benchmark for its characterization. Given the proven therapeutic potential of the oxindole scaffold, this compound holds significant promise as a versatile building block for the discovery and development of novel drugs. Further investigation into its synthesis, characterization, and biological activity is highly warranted.

References

- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 5. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (2-Oxoindolin-6-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxoindolin-6-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The oxindole scaffold is a "privileged" structure, appearing in numerous biologically active compounds and approved drugs, particularly as kinase inhibitors. The incorporation of a boronic acid moiety at the 6-position of the oxindole ring offers a versatile handle for further chemical modifications, most notably through Suzuki-Miyaura cross-coupling reactions. This enables the synthesis of diverse and complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and, more centrally, a detailed synthetic pathway to this compound, complete with experimental protocols, quantitative data, and relevant biological context.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The overall strategy involves the initial synthesis of a halogenated oxindole intermediate, followed by a palladium-catalyzed borylation reaction.

digraph "Synthetic_Pathway_Overview" {

graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

A [label="4-Bromo-2-nitrotoluene"];

B [label="6-Bromo-1H-indole"];

C [label="6-Bromooxindole"];

D [label="this compound pinacol ester"];

E [label="this compound"];

A -> B [label=" Reductive\n Cyclization "];

B -> C [label=" Oxidation "];

C -> D [label=" Miyaura\n Borylation "];

D -> E [label=" Deprotection "];

}

Physicochemical Properties of (2-Oxoindolin-6-yl)boronic acid

For researchers and professionals engaged in drug development and chemical synthesis, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides the essential physicochemical data for (2-Oxoindolin-6-yl)boronic acid, a heterocyclic organic compound of interest in medicinal chemistry. The molecular formula and molecular weight are key identifiers and are crucial for stoichiometric calculations in experimental protocols.

This compound, identified by the CAS Number 1217500-61-2, possesses a distinct molecular structure that informs its chemical reactivity and potential biological activity. The data presented herein has been compiled from verified chemical supplier databases.

Below is a summary of the core molecular data for this compound.

Core Molecular Data

| Identifier | Value | Source |

| Molecular Formula | C8H8BNO3 | [1][2][3] |

| Molecular Weight | 176.97 g/mol | [1][3] |

| IUPAC Name | 2-oxo-2,3-dihydro-1H-indol-6-ylboronic acid | |

| CAS Number | 1217500-61-2 | [1][2][3] |

References

Technical Guide: Spectroscopic Data of (2-Oxoindolin-6-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Oxoindolin-6-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and illustrates a common synthetic application.

Spectroscopic Data

While specific experimental spectra for this compound (CAS 1217500-61-2) are not widely published in publicly accessible journals, data for structurally similar isomers and derivatives, along with general principles of arylboronic acid spectroscopy, allow for the prediction and interpretation of its spectral characteristics. For reference, the IUPAC name for this compound is (2-oxo-2,3-dihydro-1H-indol-6-yl)boronic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹¹B NMR would be the primary experiments conducted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~178 |

| C3 | ~3.5 (s, 2H) | ~36 |

| C3a | - | ~128 |

| C4 | ~7.2 (d) | ~110 |

| C5 | ~7.0 (d) | ~125 |

| C6 | - | ~135 (Broad due to Boron) |

| C7 | ~7.4 (s) | ~120 |

| C7a | - | ~145 |

| N-H | ~10.5 (s, 1H) | - |

| B(OH)₂ | ~8.0 (s, 2H) | - |

Note: Predicted values are based on structure-activity relationships and data from similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and elemental composition. For this compound (C₈H₈BNO₃), the expected exact mass is approximately 177.05 g/mol . Electrospray ionization (ESI) is a common technique for the analysis of such polar molecules.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₉BNO₃⁺ | 178.0621 |

| [M+Na]⁺ | C₈H₈BNO₃Na⁺ | 200.0440 |

| [M-H]⁻ | C₈H₇BNO₃⁻ | 176.0465 |

Experimental Protocols

Standard protocols for obtaining NMR and MS data for novel arylboronic acids are applicable to this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical, as boronic acids can form oligomers, leading to broad signals. Using a coordinating solvent like DMSO or methanol can help to break up these aggregates.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.

-

Analysis:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Synthetic Workflow: Suzuki-Miyaura Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key components and steps in a Suzuki-Miyaura coupling reaction utilizing this compound. The boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base in a suitable solvent system. Following the reaction, an aqueous workup and purification are performed to isolate the desired 6-aryl-2-oxoindoline product. This versatile reaction allows for the introduction of a wide range of aryl groups at the 6-position of the oxindole core, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

References

Physicochemical Properties of 2-Oxoindolin Boronic Acids: A Technical Guide for Drug Discovery Professionals

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoindolin boronic acids represent an emerging class of compounds with significant potential in medicinal chemistry, particularly as inhibitors of protein-protein interactions. Their unique structural and electronic properties, conferred by the fusion of the privileged 2-oxoindole scaffold with the versatile boronic acid moiety, make them attractive candidates for targeting challenging disease-associated proteins. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and biological activities of 2-oxoindolin boronic acids, with a focus on their role as potential inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Detailed experimental protocols and visual diagrams of key biological pathways and synthetic workflows are presented to aid researchers in the exploration and development of this promising compound class.

Introduction

The 2-oxoindole core is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its rigid structure and ability to participate in various non-covalent interactions. When functionalized with a boronic acid group, the resulting 2-oxoindolin boronic acids gain the ability to form reversible covalent bonds with nucleophilic residues in target proteins, such as serine or lysine. This unique binding mode can lead to enhanced potency and selectivity. Boronic acids, in general, are Lewis acids with pKa values typically around 9, although this can be modulated by substituents on the aromatic ring.[1] They are capable of forming reversible covalent complexes with molecules containing vicinal diols, such as sugars and glycoproteins.[1][2]

Recent studies have highlighted the potential of aryl boronic acids as inhibitors of Mcl-1, a key anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in various cancers and contributes to therapeutic resistance. This guide will delve into the specifics of this interaction and the broader properties of the 2-oxoindolin boronic acid scaffold.

Physicochemical Properties

A thorough search of scientific literature and chemical databases for quantitative physicochemical data for specific 2-oxoindolin boronic acid isomers (e.g., 2-oxoindolin-4-yl, -5-yl, -6-yl, and -7-yl boronic acid) did not yield specific experimental values for pKa, logP, aqueous solubility, or melting point. Commercial suppliers list these compounds as solids at room temperature with purities typically ranging from 97% to 98%.

The tables below are structured to accommodate future experimental findings.

Table 1: Acid Dissociation Constant (pKa) and Lipophilicity (logP)

| Compound | pKa | logP (Calculated/Experimental) | Reference |

| (2-Oxoindolin-4-yl)boronic acid | Data not available | Data not available | |

| (2-Oxoindolin-5-yl)boronic acid | Data not available | Data not available | |

| (2-Oxoindolin-6-yl)boronic acid | Data not available | Data not available | |

| (2-Oxoindolin-7-yl)boronic acid | Data not available | Data not available |

Table 2: Solubility and Melting Point

| Compound | Aqueous Solubility (µg/mL) | Melting Point (°C) | Physical Form | Reference |

| (2-Oxoindolin-4-yl)boronic acid | Data not available | Data not available | Solid | |

| (2-Oxoindolin-5-yl)boronic acid | Data not available | Data not available | Solid | |

| This compound | Data not available | Data not available | Solid | |

| (2-Oxoindolin-7-yl)boronic acid | Data not available | Data not available | Solid |

Synthesis and Experimental Protocols

The synthesis of 2-oxoindolin boronic acids can be achieved through various methods common for the preparation of aryl boronic acids. The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method.[1] This involves the palladium-catalyzed reaction of a borylating agent, such as bis(pinacolato)diboron, with a halogenated 2-oxoindole precursor. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Below is a representative, detailed experimental protocol for the synthesis of a generic aryl boronic acid via the Miyaura borylation, which can be adapted for 2-oxoindolin boronic acids.

Representative Experimental Protocol: Miyaura Borylation for the Synthesis of (2-Oxoindolin-5-yl)boronic acid

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

5-Bromo-2-oxoindoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-oxoindoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask. Subsequently, add anhydrous 1,4-dioxane via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-oxoindolin-5-yl boronic acid pinacol ester.

-

Purification of Boronate Ester: Purify the crude ester by silica gel column chromatography.

-

Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a mixture of acetone and water. Add 1 M HCl and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Isolation: Remove the acetone under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the (2-oxoindolin-5-yl)boronic acid.

Biological Activity and Signaling Pathways

2-Oxoindolin boronic acids have been investigated as potential inhibitors of the anti-apoptotic protein Mcl-1. Mcl-1 is a critical regulator of the intrinsic apoptotic pathway and its overexpression is a known mechanism of cancer cell survival and resistance to chemotherapy.

Mechanism of Mcl-1 Inhibition

Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP), which is a key step in apoptosis. 2-Oxoindolin boronic acids, as Mcl-1 inhibitors, are designed to bind to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins and allowing apoptosis to proceed. The boronic acid moiety can form a reversible covalent bond with a lysine residue within the Mcl-1 binding pocket, leading to enhanced inhibitory potency.

Mcl-1 Signaling Pathway in Apoptosis

The diagram below illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of 2-oxoindolin boronic acid inhibitors.

Resistance to Mcl-1 inhibitors can arise through the upregulation of Mcl-1 expression, which can be driven by signaling pathways such as the ERK pathway. Therefore, combination therapies targeting both Mcl-1 and pathways like ERK may be a promising strategy to overcome resistance.

Conclusion

2-Oxoindolin boronic acids are a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. While there is a current lack of publicly available, specific physicochemical data for these compounds, their potential as potent, reversible covalent inhibitors of challenging targets like Mcl-1 warrants further investigation. This guide provides a foundational understanding of their synthesis, biological context, and mechanism of action to support ongoing and future research efforts in this area. The provided experimental and signaling pathway diagrams serve as valuable tools for researchers aiming to design and synthesize novel 2-oxoindolin boronic acid derivatives with improved properties and therapeutic potential.

References

Commercial Availability and Strategic Application of (2-Oxoindolin-6-yl)boronic acid in Drug Discovery

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

December 29, 2025

Abstract

(2-Oxoindolin-6-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for oncology research. Its commercial availability facilitates its use in drug discovery programs. This guide provides a comprehensive overview of its commercial suppliers, a detailed plausible synthesis protocol, and its application in the development of targeted therapeutics, including a representative signaling pathway.

Commercial Availability and Suppliers

This compound (CAS No. 1217500-61-2) is readily available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich (distributor for Ambeed, Inc.) | AMBH2D6F869D | 97% | 100 mg, 250 mg, 1 g, 5 g | IUPAC Name: (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid. InChI Key: HELVKHFMEKVUOY-UHFFFAOYSA-N. Storage: Keep in dark place, inert atmosphere, room temperature. |

| Parchem | 1256355-60-8 (Note: This CAS is for the N-methylated analog, but they may source the target compound) | Inquiry | Bulk and research quantities | Specialty chemical supplier. |

| Orion Cientific (distributor for Laibo Chem) | Varies | Inquiry | 100 mg, 1 g | - |

| AbacipharmTech | Inquiry | Inquiry | Inquiry | Global chemical supplier. |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a plausible and efficient route involves the palladium-catalyzed Miyaura borylation of a suitable precursor, 6-bromooxindole.

Step 1: Synthesis of 6-Bromooxindole (6-Bromoindolin-2-one)

The precursor, 6-bromooxindole, can be synthesized from 6-bromoindole via oxidation.

Materials:

-

6-Bromoindole

-

N-Bromosuccinimide (NBS)

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 6-bromoindole (1.0 eq) in a mixture of tert-butanol and water (3:1) at 0 °C.

-

Slowly add N-bromosuccinimide (1.1 eq) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 6-bromooxindole.

Step 2: Palladium-Catalyzed Miyaura Borylation to this compound

Materials:

-

6-Bromooxindole (from Step 1)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

1N Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

-

To hydrolyze the ester, dissolve the crude product in a mixture of diethyl ether and water.

-

Acidify the mixture with 1N HCl to a pH of ~2.

-

Stir vigorously for 4-6 hours at room temperature.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The oxindole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4] this compound serves as a key building block for the synthesis of these inhibitors through Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties at the 6-position of the oxindole core. This diversification is crucial for modulating potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

A primary application of oxindole-based inhibitors is in the targeting of receptor tyrosine kinases (RTKs) that are pivotal in cancer cell proliferation, survival, and angiogenesis.[1][3] Dysregulation of signaling pathways driven by kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and FMS-like tyrosine kinase 3 (FLT3) is a hallmark of many cancers.[1][3][5]

Representative Signaling Pathway: VEGFR Signaling in Angiogenesis

The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for oxindole-based kinase inhibitors.

Caption: VEGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow: From Building Block to Kinase Inhibitor

The following diagram outlines a typical experimental workflow for the utilization of this compound in the synthesis and evaluation of a novel kinase inhibitor.

Caption: Drug Discovery Workflow Using the Target Compound.

Conclusion

This compound is a commercially accessible and highly versatile building block for the synthesis of potential therapeutic agents, particularly in the field of oncology. Its utility in constructing libraries of oxindole-based kinase inhibitors via Suzuki-Miyaura cross-coupling reactions makes it a compound of significant interest for drug discovery and development professionals. The provided synthetic protocol and workflow diagrams offer a practical guide for researchers aiming to leverage this valuable chemical entity in their research endeavors.

References

- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of (2-Oxoindolin-6-yl)boronic acid

This technical guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of (2-Oxoindolin-6-yl)boronic acid.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications based on data for the 5-yl isomer.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity – single exposure (Respiratory system) | 3 |

Table 2: GHS Label Elements

| Element | Information |

| Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure and ensure safety.

2.1. Personal Protective Equipment (PPE)

All personnel handling the compound must wear the following PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.

-

Body Protection: A laboratory coat must be worn at all times.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[2][3]

2.2. Engineering Controls

-

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

An eyewash station and safety shower must be readily accessible in the laboratory.[1][2]

2.3. Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of dust or fumes.[1]

-

Minimize dust generation during handling.[2]

-

Wash hands thoroughly after handling the compound.[1]

-

Do not eat, drink, or smoke in the laboratory.[5]

2.4. Storage Conditions

-

Store in a tightly sealed, properly labeled container.[1][5]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

For long-term storage, consider an inert atmosphere and refrigeration.

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Disposal Considerations

-

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6][7]

-

Collect waste in a designated, labeled, and sealed container for disposal by a licensed hazardous waste management company.[6][7]

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, the oxindole scaffold is a privileged structure in medicinal chemistry and is known to be a core component of various biologically active compounds.[8][9] Derivatives of oxindole have been reported to exhibit a wide range of activities, including but not limited to:

The boronic acid moiety is known to interact with proteins, often through reversible covalent interactions with serine or threonine residues in enzyme active sites.[10] Therefore, it is plausible that this compound could be investigated for its potential to modulate various signaling pathways, though this would require experimental validation.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: General laboratory workflow for handling the chemical.

Caption: Logical flow from hazard identification to first aid.

References

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. chemos.de [chemos.de]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. laballey.com [laballey.com]

- 8. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Initial Characterization of (2-Oxoindolin-6-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of (2-Oxoindolin-6-yl)boronic acid, a valuable building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes its spectroscopic and spectrometric data.

Chemical and Physical Properties

This compound is a solid at room temperature. The following table summarizes its key chemical identifiers and physical properties.

| Property | Value |

| IUPAC Name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid |

| CAS Number | 1217500-61-2 |

| Molecular Formula | C₈H₈BNO₃ |

| Molecular Weight | 176.97 g/mol |

| Physical Form | Solid |

| Storage Conditions | Inert atmosphere, room temperature, keep in dark place |

Synthesis and Characterization

The synthesis of this compound can be achieved from the corresponding 6-bromo-1,3-dihydro-2H-indol-2-one. A common and effective method is the palladium-catalyzed Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 6-bromo-1,3-dihydro-2H-indol-2-one via a Miyaura borylation reaction.

Materials:

-

6-bromo-1,3-dihydro-2H-indol-2-one

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1,3-dihydro-2H-indol-2-one (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester intermediate.

-

Dissolve the crude intermediate in a mixture of acetone and water.

-

Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature for 2-4 hours to effect deprotection.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the final product.

Workflow Diagram:

Spectroscopic and Spectrometric Data

The structural confirmation of the synthesized this compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected data is summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the oxindole ring, a singlet for the -CH₂- group of the oxindole, and a broad singlet for the B(OH)₂ protons. The chemical shifts will vary depending on the solvent. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon of the oxindole core. The carbon attached to the boron atom will also be visible. |

| Mass Spec. | The mass spectrum should show the molecular ion peak [M+H]⁺ or other relevant adducts, confirming the molecular weight of the compound. |

Biological Activity and Signaling Pathways

Currently, there is no specific publicly available data on the direct biological activity of this compound itself. However, its derivatives have been utilized as key precursors in the synthesis of pharmacologically active molecules. For instance, a derivative of this compound serves as a precursor for the synthesis of PET tracers targeting M1 muscarinic acetylcholine receptors, which are implicated in cognitive functions and are targets for Alzheimer's disease and schizophrenia research.[1]

The boronic acid moiety is a versatile functional group in drug design. It can act as a bioisostere for other functional groups and is known to form reversible covalent bonds with diols, a feature exploited in various therapeutic and diagnostic applications.

Potential Signaling Pathway Involvement:

Given its use in the development of M1 muscarinic acetylcholine receptor ligands, compounds derived from this compound are expected to interact with G-protein coupled receptor (GPCR) signaling pathways.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery, particularly for the development of neurological agents. The synthetic protocol provided herein offers a reliable method for its preparation, and the characterization data serves as a benchmark for its identification and quality control. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Oxoindolin-6-yl)boronic acid via Miyaura Borylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxoindolin-6-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery. The oxindole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The introduction of a boronic acid moiety at the 6-position allows for further functionalization through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.[1][2] The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters from aryl halides, offering a direct and efficient route to this key intermediate.[3][4] This protocol details the synthesis of this compound from 6-bromo-2-oxoindoline using a Miyaura borylation reaction.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between a 6-halo-2-oxoindoline and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base and a palladium catalyst with a phosphine ligand.[3][5]

DOT script for the reaction scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 6-bromoindolin-2-one.

Materials and Reagents

| Reagent | Supplier | Purity |

| 6-Bromoindolin-2-one | Commercially Available | >97% |

| Bis(pinacolato)diboron (B₂pin₂) | Commercially Available | >98% |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercially Available | >98% |

| Potassium Acetate (KOAc) | Commercially Available | >99% |

| 1,4-Dioxane (anhydrous) | Commercially Available | >99.8% |

| Toluene (anhydrous) | Commercially Available | >99.8% |

| Ethyl acetate | Commercially Available | ACS Grade |

| Hexanes | Commercially Available | ACS Grade |

| Hydrochloric acid (HCl) | Commercially Available | 1 M solution |

| Saturated sodium chloride solution (Brine) | Prepared in-house | |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | ACS Grade |

Step 1: Synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromoindolin-2-one (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Addition of Catalyst and Solvent: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) to the flask. Evacuate and backfill the flask with the inert gas three times. Add anhydrous 1,4-dioxane (sufficient to make a 0.1 M solution with respect to the starting material).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one as a solid.

Step 2: Hydrolysis to this compound

-

Hydrolysis: Dissolve the purified 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one in a mixture of acetone and water. Add an aqueous solution of HCl (1 M) and stir the mixture at room temperature for 2-4 hours.

-

Isolation: Remove the acetone under reduced pressure. The resulting aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Miyaura Borylation

| Entry | Starting Material | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-bromoindolin-2-one | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 18 | 75-85 |

| 2 | 6-chloroindolin-2-one | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 24 | 60-70 |

| 3 | 6-bromoindolin-2-one | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | 80-90 |

Yields are for the isolated boronic ester intermediate and are based on literature for similar substrates.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

DOT script for the experimental workflow:

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Miyaura borylation provides an efficient and reliable method for the synthesis of this compound. The protocol described herein can be adapted and optimized for various scales and related substrates. The resulting boronic acid is a versatile intermediate for the synthesis of complex molecules with potential applications in drug discovery and development.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Suzuki Coupling of (2-Oxoindolin-6-yl)boronic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoindole (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the 6-position, is crucial for modulating biological activity and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of 6-aryl-2-oxoindoles. This document provides detailed protocols and application notes for the Suzuki coupling reaction involving the 2-oxoindole scaffold, focusing on the coupling between a 6-halo-2-oxoindole and an arylboronic acid, a common and effective strategy.

Biological Significance of 6-Aryl-2-Oxoindoles

Substitutions at the C5 and C6 positions of the 2-oxoindole ring are critical for the interaction of these molecules with the ATP-binding sites of various protein kinases.[1] The introduction of diverse aryl groups at the 6-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. Oxindole-based compounds have been identified as potent inhibitors of several key kinases implicated in cancer and other diseases, including Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β).[2][3] By modulating the activity of these kinases, 6-aryl-2-oxoindoles can influence cell cycle progression, apoptosis, and other critical cellular signaling pathways.[2][3]

Kinase Inhibition Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving CDK2, a key regulator of the cell cycle, and how 2-oxoindole derivatives can inhibit its activity.

Caption: Inhibition of CDK2-mediated cell cycle progression by 6-aryl-2-oxoindoles.

Suzuki Coupling Experimental Workflow

The general workflow for the synthesis of 6-aryl-2-oxoindoles via a Suzuki coupling reaction is depicted below. This process involves the reaction of a 6-halo-2-oxoindole with an arylboronic acid in the presence of a palladium catalyst and a base.

Caption: General experimental workflow for the Suzuki coupling of 6-bromo-2-oxoindoline.

Data Presentation: Suzuki Coupling Reaction Conditions and Yields

The following table summarizes typical conditions and yields for the Suzuki coupling of 6-bromo-2-oxoindoline with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 110 | 12 | 88 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 18 | 78 |

| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | Toluene | 100 | 12 | 89 |

Note: The data presented are representative and have been compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

This protocol describes a general method for the Suzuki coupling of 6-bromo-2-oxoindoline with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

-

6-Bromo-2-oxoindoline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-oxoindoline, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add toluene and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-oxoindole.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol outlines a microwave-assisted approach for the Suzuki coupling, which can often reduce reaction times significantly.

Materials:

-

6-Bromo-2-oxoindoline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Microwave synthesis vial

Procedure:

-

In a microwave synthesis vial, combine 6-bromo-2-oxoindoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add 1,4-dioxane and water (typically in a 6:1 ratio) to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at 120-140 °C for 20-40 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel to yield the desired 6-aryl-2-oxoindole.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 6-aryl-2-oxoindoles, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The protocols provided herein offer robust and versatile methods for accessing a wide range of these valuable compounds. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the best results for specific substrates.

References

- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 2. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (2-Oxoindolin-6-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of (2-oxoindolin-6-yl)boronic acid and its derivatives. The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 6-position via cross-coupling reactions opens up vast possibilities for the synthesis of novel drug candidates and biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The 2-oxoindoline moiety is a key pharmacophore found in numerous therapeutic agents. The ability to introduce aryl or heteroaryl substituents at the 6-position of the 2-oxoindoline core via Suzuki-Miyaura coupling is of significant interest in drug discovery for generating diverse chemical libraries.

This document outlines the general principles, provides representative experimental protocols, and summarizes key reaction data for the palladium-catalyzed cross-coupling of this compound or, more commonly, the coupling of 6-halo-2-oxoindolines with various boronic acids.

Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize representative yields for the Suzuki-Miyaura coupling to generate 6-aryl-2-oxoindolines. The data is compiled from analogous reactions found in the literature, as specific and comprehensive data for this compound is not extensively consolidated. These examples demonstrate the feasibility and efficiency of the coupling with various electronically and sterically diverse partners.